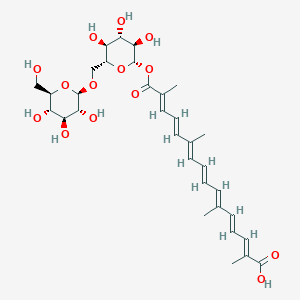

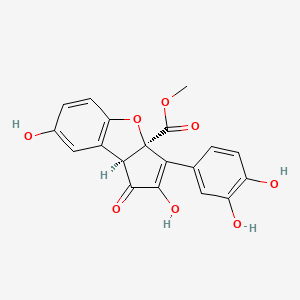

beta-D-gentiobiosyl crocetin

Descripción general

Descripción

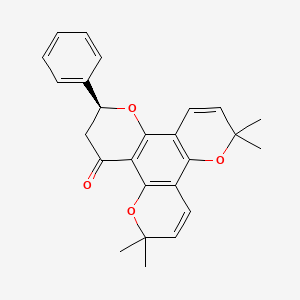

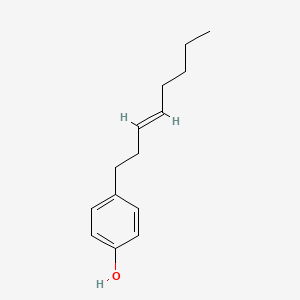

Crocin 3 es un pigmento carotenoides soluble en agua que se encuentra principalmente en los estigmas de la flor del azafrán (Crocus sativus) y en el fruto de la Gardenia jasminoides. Es uno de los derivados glicosilados de la crocetina, un ácido dicarboxílico. Crocin 3 es conocido por su vibrante color rojo y se utiliza como tinte natural en alimentos y cosméticos. También exhibe diversas propiedades farmacológicas, que incluyen efectos antioxidantes, antiinflamatorios y neuroprotectores .

Aplicaciones Científicas De Investigación

Crocin 3 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como tinte natural y compuesto modelo para estudiar reacciones de glicosilación.

Biología: Investigado por su papel en los procesos celulares y sus efectos en las vías de señalización celular.

Medicina: Estudiado por sus posibles efectos terapéuticos, que incluyen propiedades antioxidantes, antiinflamatorias y neuroprotectoras. Ha mostrado promesa en el tratamiento de enfermedades neurodegenerativas, depresión y trastornos cardiovasculares.

Industria: Utilizado en las industrias alimentaria y cosmética como colorante y aditivo natural .

Mecanismo De Acción

Crocin 3 ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo donando electrones.

Efectos antiinflamatorios: Inhibe la producción de citocinas y enzimas proinflamatorias.

Mecanismo neuroprotector: Modula los niveles de neurotransmisores y protege las neuronas del daño al inhibir la apoptosis y promover las vías de supervivencia celular, como la vía de señalización del objetivo mamífero de la rapamicina (mTOR)

Análisis Bioquímico

Biochemical Properties

Beta-D-gentiobiosyl crocetin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases, which are responsible for the glycosylation process. This compound is also involved in the synthesis of crocins, where it acts as a precursor . The interactions between this compound and these biomolecules are essential for the formation of crocin derivatives, which have been studied for their antioxidant properties.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression related to antioxidant defense mechanisms, thereby enhancing cellular protection against oxidative damage . Additionally, this compound impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. For instance, this compound has been shown to inhibit certain enzymes involved in pro-oxidant pathways, thereby reducing oxidative stress . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. This compound exhibits stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have shown that this compound can maintain its antioxidant properties over extended periods, providing sustained cellular protection in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to enhance antioxidant defenses without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation and antioxidant defense. It interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing metabolic flux and metabolite levels . The presence of this compound can enhance the synthesis of crocin derivatives, which are known for their health-promoting properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The distribution of this compound is crucial for its activity, as it needs to reach specific cellular compartments to function effectively.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are essential for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules and exert its effects on cellular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de crocin 3 implica la glicosilación de la crocetina. El proceso normalmente comienza con la extracción de crocetina de fuentes naturales como el azafrán o la gardenia. La crocetina se somete luego a reacciones de glicosilación utilizando donantes de glicósidos específicos en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de catalizadores y solventes para facilitar el proceso de glicosilación .

Métodos de producción industrial

La producción industrial de crocin 3 se puede lograr mediante métodos biotecnológicos, incluido el uso de microorganismos genéticamente modificados. Por ejemplo, los genes responsables de la biosíntesis de las crocinas se pueden introducir en microorganismos como Escherichia coli o Saccharomyces cerevisiae. Estos microorganismos pueden entonces producir crocin 3 en grandes cantidades a través de procesos de fermentación .

Análisis De Reacciones Químicas

Tipos de reacciones

Crocin 3 se somete a varias reacciones químicas, que incluyen:

Oxidación: Crocin 3 se puede oxidar para formar crocetina y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la crocin 3 de nuevo a sus formas precursoras.

Hidrólisis: La hidrólisis de crocin 3 da como resultado la escisión de los enlaces glucosídicos, produciendo crocetina y moléculas de azúcar

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Hidrólisis: Generalmente se emplean condiciones de hidrólisis ácida o enzimática

Principales productos

Los principales productos formados a partir de estas reacciones incluyen crocetina, varios glicósidos y otros derivados de oxidación o reducción .

Comparación Con Compuestos Similares

Crocin 3 es parte de una familia de crocinas, que incluyen crocin 1, crocin 2, crocin 4 y crocin 5. Estos compuestos comparten estructuras similares pero difieren en el número y el tipo de grupos glucosilo unidos al esqueleto de la crocetina. En comparación con otras crocinas, la crocin 3 tiene patrones de glicosilación únicos que pueden influir en su solubilidad, estabilidad y bioactividad. Esta singularidad hace que la crocin 3 sea particularmente valiosa para aplicaciones específicas en medicina e industria .

Lista de compuestos similares

- Crocin 1

- Crocin 2

- Crocin 4

- Crocin 5

Crocin 3 destaca por su glicosilación específica, que puede conferir propiedades farmacocinéticas y farmacodinámicas distintas .

Propiedades

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLCGFNYWDRHL-YJOFKXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318732 | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-85-1 | |

| Record name | Crocin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the color of Gardenia jasminoides fruits relate to their Crocin I content, and what implications does this have for quality assessment?

A2: Studies have shown a positive correlation between the redness of Gardenia jasminoides fruits, specifically the a value in the color space, and the content of Crocin I. [] This correlation suggests that a more intense red color in the fruits indicates a higher concentration of Crocin I, implying better quality Gardenia jasminoides*. This observation provides a basis for using color as a visual indicator for assessing the quality of these fruits. []

Q2: Can you explain the role of glycosylation in the biosynthesis of crocins and name specific enzymes involved in this process?

A3: Glycosylation, the process of attaching sugar molecules to another molecule, is a crucial step in the biosynthesis of crocins. [] In Gardenia jasminoides, specific enzymes called UDP-glycosyltransferases (UGTs) catalyze this reaction. Two such enzymes, GjUGT94E13 and GjUGT74F8, have been identified as key players in attaching glucose molecules to crocetin, the precursor molecule, to form different crocins, including Crocin III. []

Q3: What is the significance of optimizing the catalytic reaction conditions for crocin biosynthesis in engineered E. coli?

A4: Optimizing the reaction conditions is crucial for enhancing the efficiency of crocin production in engineered E. coli. Researchers have identified that a specific medium consisting of 50 mM NaH2PO4-Na2HPO4 buffer (pH 8.0) and 5% glucose facilitates the most efficient glycosylation of crocetin by the UGT enzymes. [] This optimized environment leads to a higher conversion rate of crocetin to crocins, including Crocin III, significantly improving the yield of these valuable compounds. []

Q4: How does Crocin, a broader class to which Crocin III belongs, potentially counteract the adverse effects of atrazine on male reproductive health in mice?

A5: Studies on mice exposed to atrazine, a widely used herbicide, have shown that Crocin administration can mitigate the negative impact of atrazine on sperm parameters and testicular tissue. [] Specifically, Crocin has been observed to improve sperm count, reduce sperm abnormalities, and decrease the number of apoptotic spermatogenic cells in atrazine-exposed mice. [] While this research highlights the potential protective effects of Crocin, further investigation is needed to understand the specific mechanisms of action underlying these observations, particularly in the context of Crocin III.

Q5: Beyond its potential medicinal properties, what other applications do crocins like Crocin III have in various industries?

A6: Crocins, including Crocin III, are not only valued for their potential medicinal benefits but also find applications as natural coloring agents and spices. [] Their vibrant color makes them suitable for use as food dyes, while their unique flavor profile adds complexity to culinary creations. This versatility highlights the diverse potential of crocins across different sectors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid](/img/structure/B1250071.png)

![4-(3-Hexyl-2-oxo-imidazolidin-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1250077.png)

![[4-(2-Isoxazoline-3-yloxy)-2-butynyl]trimethylaminium](/img/structure/B1250078.png)

![4-[5-Naphthalen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1250079.png)

![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)